

The 2-Aminobenzothiazole Scaffold: A Comprehensive Review for Drug Discovery

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Compound of Interest

Compound Name: 2-Benzothiazolamine,5-(methylthio)-(9CI)

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A versatile heterocyclic scaffold, 2-aminobenzothiazole, has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive literature review of this privileged structure, focusing on its synthesis, chemical properties, and therapeutic potential.

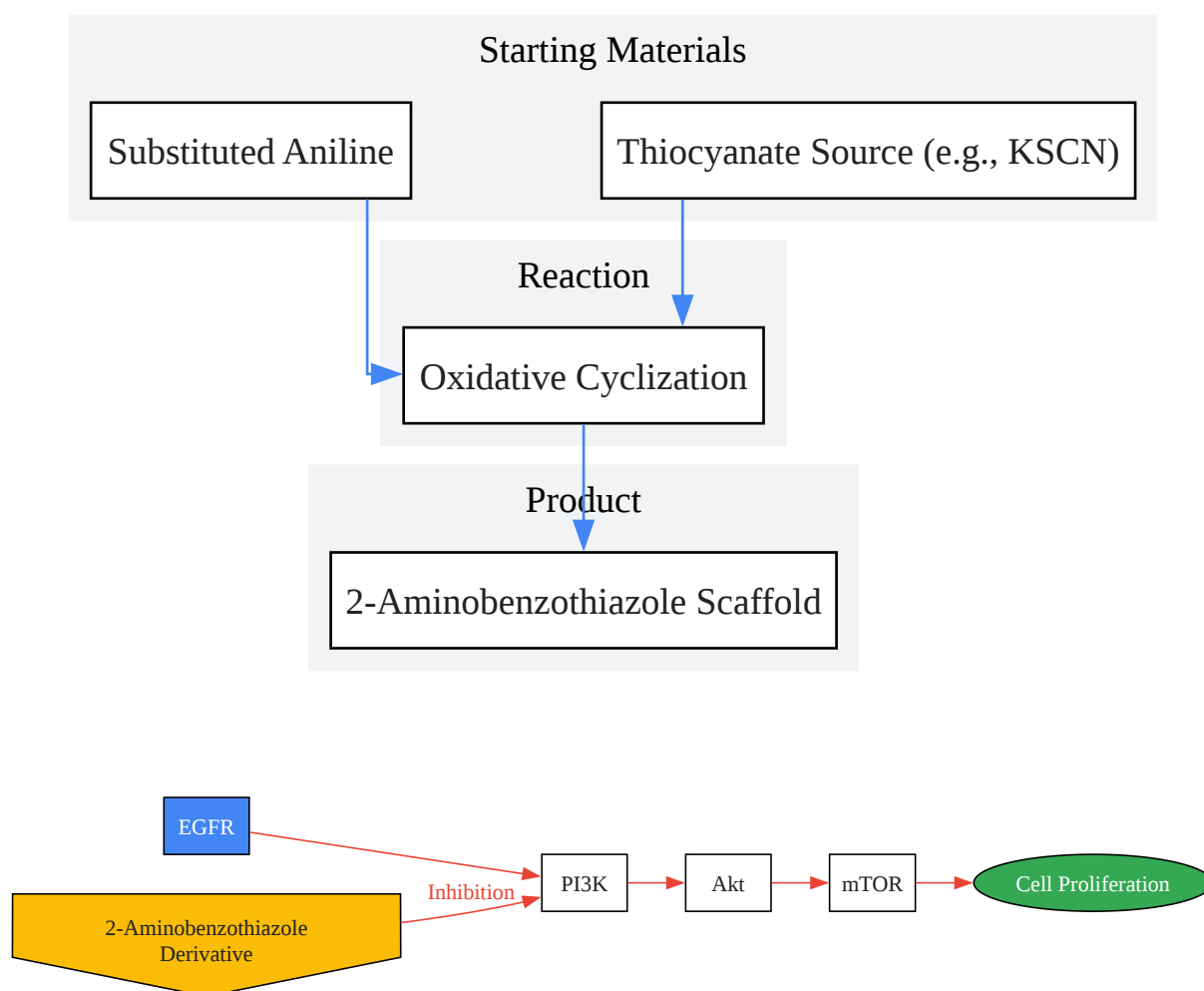
The unique structural arrangement of a fused benzene and thiazole ring, with an amino group at the 2-position, endows 2-aminobenzothiazole derivatives with the ability to interact with a diverse range of biological targets.[1][2] This has led to the development of compounds with promising anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] This review summarizes key findings, presents quantitative data in a structured format, details experimental protocols for pivotal studies, and visualizes complex biological pathways and experimental workflows.

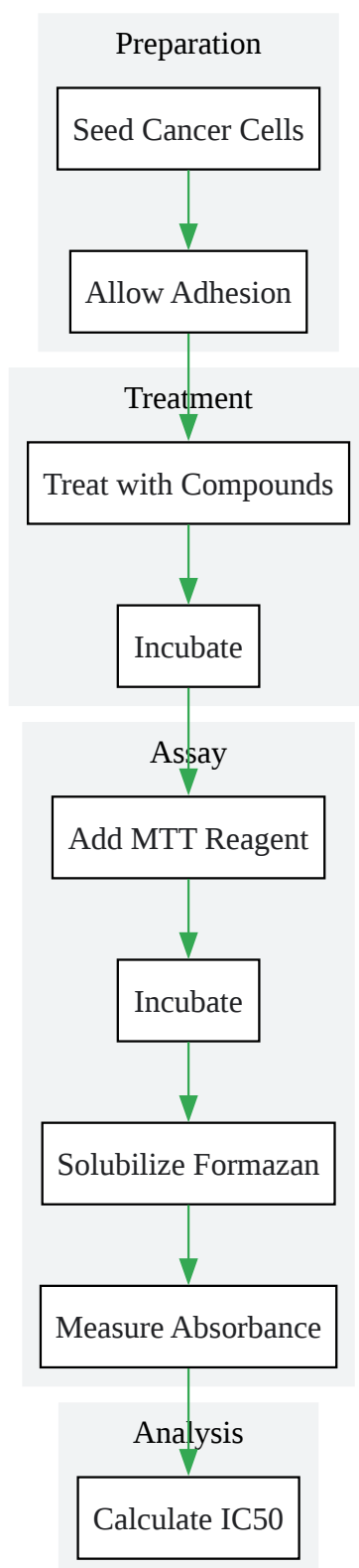
Synthesis of the 2-Aminobenzothiazole Core

The synthesis of the 2-aminobenzothiazole scaffold is versatile, with several established methods. A classical and widely employed method involves the reaction of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid.[2] However, this method is not universally applicable, as unwanted thiocyanation at the para position can occur with 4-unsubstituted anilines.[2]

Alternative and often more general approaches utilize phenylthioureas as precursors.[2] A common strategy involves the cyclization of suitable precursors to form the benzothiazole core with the desired amino group at the 2-position.[1] One-pot multicomponent reactions are also gaining traction as they offer advantages such as simplicity, high yields, and reduced reaction times, often utilizing environmentally friendly solvents like water.[3] For more specialized applications, solid-phase synthesis protocols have been developed to facilitate the rapid generation of 2-aminobenzothiazole libraries.[2]

A general synthetic workflow is depicted below:





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